molecular formula C20H19F3N2O3 B11017475 2-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl acetate

2-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl acetate

Cat. No.: B11017475
M. Wt: 392.4 g/mol
InChI Key: JNIFDPLGSQLUBF-UHFFFAOYSA-N
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Description

2-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)PHENYL ACETATE is an organic compound that contains a trifluoromethyl group, a phenyl ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)PHENYL ACETATE typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine derivative is synthesized by reacting 3-(trifluoromethyl)aniline with piperazine in the presence of a suitable solvent and catalyst.

    Acylation Reaction: The piperazine derivative is then acylated with phenyl acetate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the piperazine moiety.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, making this compound a valuable candidate for drug development.

Medicine

In medicine, 2-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)PHENYL ACETATE is investigated for its potential therapeutic effects. It may act on specific molecular targets and pathways, offering new avenues for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its incorporation into polymers and other materials can improve their thermal stability, chemical resistance, and mechanical strength.

Mechanism of Action

The mechanism of action of 2-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)PHENYL ACETATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to various biological effects. The pathways involved may include inhibition of enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    4-(TRIFLUOROMETHYL)PHENOL: This compound also contains a trifluoromethyl group and a phenyl ring, but lacks the piperazine moiety.

    2-(TRIFLUOROMETHYL)BENZOIC ACID: Similar in structure but contains a carboxylic acid group instead of the piperazine and acetate groups.

    3-(TRIFLUOROMETHYL)ANILINE: Contains the trifluoromethyl group and aniline moiety, but lacks the piperazine and acetate groups.

Uniqueness

2-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)PHENYL ACETATE is unique due to the combination of the trifluoromethyl group, phenyl ring, piperazine moiety, and acetate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H19F3N2O3

Molecular Weight

392.4 g/mol

IUPAC Name

[2-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]phenyl] acetate

InChI

InChI=1S/C20H19F3N2O3/c1-14(26)28-18-8-3-2-7-17(18)19(27)25-11-9-24(10-12-25)16-6-4-5-15(13-16)20(21,22)23/h2-8,13H,9-12H2,1H3

InChI Key

JNIFDPLGSQLUBF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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